molecular formula C21H22N2O B5002481 1-(9-anthrylmethyl)-3-piperidinecarboxamide

1-(9-anthrylmethyl)-3-piperidinecarboxamide

Cat. No. B5002481
M. Wt: 318.4 g/mol
InChI Key: JQTOJLJEIRRHEG-UHFFFAOYSA-N
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Description

“9-Anthrylmethyl” compounds are a class of organic compounds that contain an anthracene ring, which is a tricyclic aromatic hydrocarbon . They are known for their photophysical properties and are used in many systems such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, and photochromic substrates in 3D memory materials .


Synthesis Analysis

The synthesis of “9-Anthrylmethyl” compounds often involves condensation reactions . For instance, N-(9-anthrylmethyl)-N’-arylmethylidenebenzene-1,2-diamines and 1-(9-anthrylmethyl)-2-aryl-1H-benzimidazoles were synthesized by condensation of N-(9-anthrylmethyl)benzene-1,2-diamine with aromatic and heterocyclic aldehydes .


Molecular Structure Analysis

The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .


Chemical Reactions Analysis

“9-Anthrylmethyl” compounds can undergo various chemical reactions. For example, they can be used to prepare fluorescent 9-anthrylmethyl esters from triacylglycerols (TAG) through base-catalyzed transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Anthrylmethyl” compounds can vary depending on their specific structure. For example, 9-Anthrylmethyl Methacrylate has a molecular weight of 276.33 and a melting point of 80-85 °C (lit.) .

Mechanism of Action

The mechanism of action of “9-Anthrylmethyl” compounds often involves their ability to form complexes with certain ions. For example, certain derivatives of N-(9-anthrylmethyl)-benzene-1,2-diamine have been shown to be effective and highly selective chemosensors for H+ and Hg2+ ions .

Safety and Hazards

The safety and hazards associated with “9-Anthrylmethyl” compounds can also vary. For example, 9-Anthrylmethyl N,N-Diethylcarbamate is classified as a substance suspected of causing genetic defects .

Future Directions

The future directions of research on “9-Anthrylmethyl” compounds could involve further exploration of their photophysical properties, their use as chemosensors, and their potential applications in various fields such as energy migration, artificial photosynthesis, and 3D memory materials .

properties

IUPAC Name

1-(anthracen-9-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c22-21(24)17-8-5-11-23(13-17)14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-4,6-7,9-10,12,17H,5,8,11,13-14H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTOJLJEIRRHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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